molecular formula C17H18N2O2S B2357337 N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide CAS No. 1448076-95-6

N-(2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl)-4-methylthiophene-2-carboxamide

Cat. No.: B2357337
CAS No.: 1448076-95-6
M. Wt: 314.4
InChI Key: HEHPDOBUOASSAH-UHFFFAOYSA-N
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Description

Indole derivatives, such as the one you mentioned, are often used in medicinal chemistry due to their wide range of biological activities . They are a common motif in many pharmaceuticals and are used in the synthesis of a large number of medicinal compounds .


Chemical Reactions Analysis

The chemical reactions involving indole derivatives can be quite complex and are dependent on the specific substituents present on the indole ring. For instance, (1H-indol-3-yl)methyl electrophiles can undergo rapid and mild nucleophilic substitution in a microflow reactor .

Scientific Research Applications

Synthesis and Electrochemical Applications

Electrochromic Materials : Research on amino acid-functionalized poly(3,4-ethylenedioxythiophene) (PEDOT) derivatives showcases the synthesis of novel materials with excellent electrochromic performances. These materials, due to the introduction of amino acid groups, exhibit reversible redox activities and enhanced electrochromic properties, suggesting potential for applications in electrochromic devices and optical displays (Hu et al., 2014).

Chiral Recognition and Biosensing : Another study on PEDOT derivatives grafted with D-/L-methionine has explored their application in chiral recognition, particularly for 3,4-dihydroxyphenylalanine enantiomers. This suggests that compounds with specific functional groups can be designed for selective recognition purposes, opening pathways for biochemical applications, including biosensors and chiral assays (Dong et al., 2016).

Polymer Photodetectors and Molecular Engineering

Enhanced Polymer Photodetectors : A study on modified 3,4-ethylenedioxythiophene as a conjugated side chain in polymers demonstrated the potential to reduce dark current in polymer photodetectors significantly. This molecular engineering approach hints at the adaptability of chemical functionalities to improve materials' photovoltaic properties, relevant for UV to NIR photodetection applications (Zhang et al., 2015).

Chemoselective Synthesis

Chemoselective Synthesis for Neuroreceptor Activation : Research on the chemoselective synthesis of N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]-2-oxopiperidine-3-carboxamide (HIOC), a potent activator of the TrkB receptor, underscores the importance of selective N-acylation processes. This demonstrates the role of precise synthetic strategies in developing compounds for potential therapeutic applications (Setterholm et al., 2015).

Mechanism of Action

The mechanism of action of indole derivatives can vary greatly depending on their specific structure and the biological system they interact with. Some indole derivatives have been shown to inhibit ROS and inflammation .

Future Directions

The field of indole derivative research is vast and continually expanding. Future directions may include the development of new synthetic methods, the discovery of new biological activities, and the design of new drugs based on indole scaffolds .

Properties

IUPAC Name

N-[2-hydroxy-2-(1-methylindol-3-yl)ethyl]-4-methylthiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-11-7-16(22-10-11)17(21)18-8-15(20)13-9-19(2)14-6-4-3-5-12(13)14/h3-7,9-10,15,20H,8H2,1-2H3,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEHPDOBUOASSAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NCC(C2=CN(C3=CC=CC=C32)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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